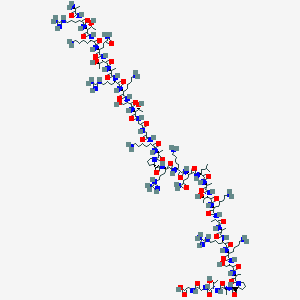
ADWX-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADWX-1 is an optimised synthetic analog of the scorpion peptide BmKTx. This compound is known to block voltage-gated Kv1.3 channel with a high affinity (IC50 = 1.89 pM) and selectivity (340 fold greater affinity than for voltage-dependent ). This compound inhibits CD4+ CCR7– T-cell proliferation. This compound is an interesting therapeutic candidate to treat auto-immune disorders such as multiple sclerosis, type-1 diabetes, rheumatoid arthritis and psoriasis. This peptide is a valuable tool for studying the structure-function of Kv1.3 channel and auto-immunity pathways.
Aplicaciones Científicas De Investigación
Peptide Inhibitor Selectivity for Kv1.3 over Kv1.1
The specificity of ADWX-1 in targeting Kv1.3 channels over Kv1.1 is crucial for its potential as a therapeutic drug. The selectivity is attributed to differences in the turret residues of these channels. Mutation studies have shown that changing certain residues in the Kv1.1 turret to match those in Kv1.3 enhances the inhibition of Kv1.1, indicating the critical role of these turret residues in the selective action of this compound. This specificity not only increases the therapeutic potential of this compound but also contributes to the broader understanding of peptide inhibitor drug development for targeting specific isoforms of Kv channels (Yin et al., 2008).
Structural Basis and Potency as a Kv1.3 Channel Inhibitor
This compound has been meticulously designed for high potency and selectivity towards the Kv1.3 channel, making it a promising lead in the treatment of T cell-mediated autoimmune diseases. The substitution of specific residues in the native BmKTX toxin resulted in a peptide that exhibits a 100-fold increase in activity compared to the native toxin. The high potency and selectivity of this compound are attributable to its interactions with specific residues in Kv1.3, as revealed by computational simulations and alanine-scanning mutagenesis. These interactions are crucial for the therapeutic potential of this compound in modulating immune responses in autoimmune diseases (Han et al., 2008).
Propiedades
Fórmula molecular |
C169H281N57O46S7 |
|---|---|
Peso molecular |
4071.90 Da |
Apariencia |
White lyophilized solidPurity rate: > 98%AA sequence: Val-Gly-Ile-Asn-Val-Lys-Cys7-Lys-His-Ser-Arg-Gln-Cys13-Leu-Lys-Pro-Cys17-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys27-Thr-Asn-Gly-Lys-Cys32-His-Cys34-Thr-Pro-Lys-OHDisulfide bonds between: Cys7-Cys27, Cys13-Cys32, Cys17-Cys34Length (aa): 37 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



